Methyl 3-(benzylamino)-2-methylpropanoate
Overview
Description
Methyl 3-(benzylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a methylpropanoate backbone
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may result in changes to the target’s conformation and activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of metabolic pathways, including the glutamine metabolic pathway and the malonic acid, shikimate, methyl erythritol phosphate (MEP), and mevalonic acid (MVA) pathways . The downstream effects of these pathway alterations can include changes in cell metabolism, growth, and survival .
Result of Action
Similar compounds have been shown to have various effects, such as inducing systemic acquired resistance in plants , and acting as a hypermnesic drug in humans .
Action Environment
The action, efficacy, and stability of Methyl 3-(benzylamino)-2-methylpropanoate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light conditions can all impact the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylamino)-2-methylpropanoate typically involves the esterification of the corresponding amino acid with methanol. One common method is the reaction of 3-(benzylamino)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as trimethylchlorosilane can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(benzylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Comparison with Similar Compounds
Methyl 3-(benzylamino)propanoate: Similar structure but lacks the additional methyl group on the propanoate backbone.
Ethyl 3-(benzylamino)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(benzylamino)-2-methylpropanoate is unique due to the presence of both the benzylamino group and the methyl group on the propanoate backbone. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 3-(benzylamino)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQVMBTZNGVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233691 | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-62-2 | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4010-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-((phenylmethyl)amino)isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4010-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[(phenylmethyl)amino]isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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